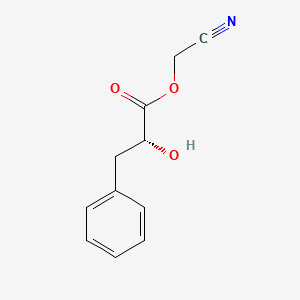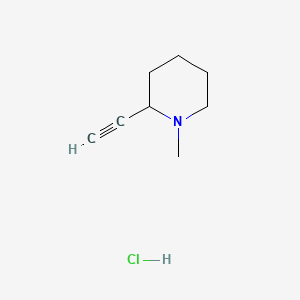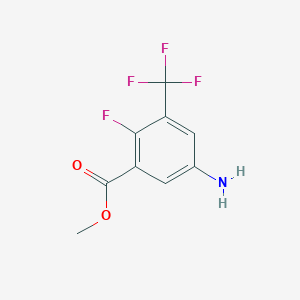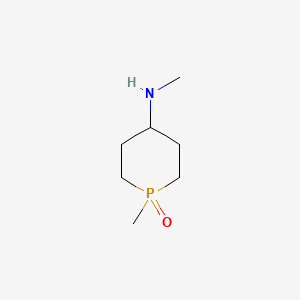![molecular formula C12H20BrNO3 B13467967 tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13467967.png)
tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate: is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a tert-butyl group, a bromoacetyl group, and a cyclopentyl ring, making it a versatile molecule for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines or thiols to form new compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Formation of N-substituted carbamates or thiocarbamates.
Oxidation and Reduction Reactions: Formation of oxo or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic synthesis applications .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacological agent. It is studied for its interactions with biological targets and its potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate involves its interaction with specific molecular targets in biological systems. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
- tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate
- tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- N-Boc-ethylenediamine (tert-butyl N-(2-aminoethyl)carbamate)
Uniqueness: tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate is unique due to its specific combination of functional groups and the cyclopentyl ring. This structure imparts distinct reactivity and biological activity compared to similar compounds. The presence of the bromoacetyl group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H20BrNO3 |
|---|---|
Poids moléculaire |
306.20 g/mol |
Nom IUPAC |
tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C12H20BrNO3/c1-11(2,3)17-10(16)14-12(9(15)8-13)6-4-5-7-12/h4-8H2,1-3H3,(H,14,16) |
Clé InChI |
DRVONOMDUMSSSF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CCCC1)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B13467914.png)
![Potassium benzo[d]oxazol-5-yltrifluoroborate](/img/structure/B13467916.png)

![N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride](/img/structure/B13467922.png)





![(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13467948.png)


